molecular formula C10H14O2 B12933750 (1S)-1-phenylbutane-1,4-diol

(1S)-1-phenylbutane-1,4-diol

Cat. No.: B12933750
M. Wt: 166.22 g/mol
InChI Key: OKWLUBCSBVYYTC-JTQLQIEISA-N
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Description

(1S)-1-Phenylbutane-1,4-diol is an organic compound characterized by a phenyl group attached to a butane chain with hydroxyl groups at the first and fourth carbon positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-phenylbutane-1,4-diol typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of 1-phenyl-4-butanone using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired diol.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using catalytic hydrogenation. This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The process is efficient and can be conducted at elevated temperatures and pressures to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: (1S)-1-phenylbutane-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form alkanes using strong reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products:

  • Oxidation yields 1-phenyl-4-butanone or 1-phenylbutanal.
  • Reduction yields 1-phenylbutane.
  • Substitution yields various halogenated or sulfonated derivatives.

Scientific Research Applications

(1S)-1-phenylbutane-1,4-diol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which (1S)-1-phenylbutane-1,4-diol exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can participate in π-π interactions, further modulating the compound’s biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

    1-Phenyl-1,4-butanediol: Similar structure but lacks the stereochemistry of (1S)-1-phenylbutane-1,4-diol.

    1-Phenyl-2,3-butanediol: Different positioning of hydroxyl groups.

    1-Phenyl-1,2-ethanediol: Shorter carbon chain.

Uniqueness: this compound is unique due to its specific stereochemistry and the positioning of hydroxyl groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(1S)-1-phenylbutane-1,4-diol

InChI

InChI=1S/C10H14O2/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6,10-12H,4,7-8H2/t10-/m0/s1

InChI Key

OKWLUBCSBVYYTC-JTQLQIEISA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CCCO)O

Canonical SMILES

C1=CC=C(C=C1)C(CCCO)O

Origin of Product

United States

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